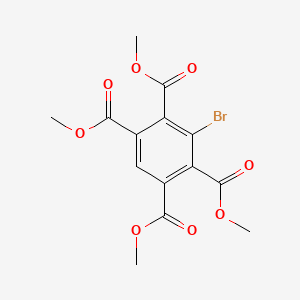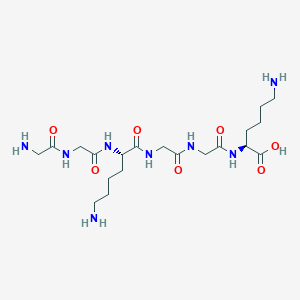
2,2'-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and medicinal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid typically involves the cyclization of amine-substituted enones. An acid-mediated 6-endo-trig cyclization is a common method used to achieve the stereoselective synthesis of this compound . The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products.
Industrial Production Methods: While specific industrial production methods for 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,6-trans-4-oxopiperidines: These compounds share a similar piperidine core and have been studied for their biological activities.
Pyrrolidine derivatives: Known for their versatile biological activities and structural similarities.
Uniqueness: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid stands out due to its specific substitution pattern and the resulting unique properties
Eigenschaften
CAS-Nummer |
806595-98-2 |
|---|---|
Molekularformel |
C10H15NO5 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-[5-(carboxymethyl)-1-methyl-4-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H15NO5/c1-11-4-6(2-8(12)13)10(16)7(5-11)3-9(14)15/h6-7H,2-5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NIUGWBCPKWPUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(=O)C(C1)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)


![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)




![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)


